1,3,5-Trimethyl-1H-pyrazole-4-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as pyrazole-4-carboxamides, has been reported in the literature . These compounds are typically synthesized via cyclocondensation starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine .Molecular Structure Analysis
The molecular structure of “1,3,5-Trimethyl-1H-pyrazole-4-carboxamide” can be inferred from its name. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The 1,3,5-Trimethyl indicates that there are methyl groups attached to the 1st, 3rd, and 5th positions of the pyrazole ring. The 4-carboxamide indicates that there is a carboxamide group attached to the 4th position of the pyrazole ring .Scientific Research Applications
Pest Control
- Scientific Field: Agricultural Chemistry
- Application Summary: 1,3,5-Trimethylpyrazole-containing malonamide derivatives based on pyflubumide have been designed, synthesized, and characterized . These compounds have shown promising results in controlling pests such as Tetranychus cinnabarinus, Plutella xylostella, and Aphis craccivora .
- Methods of Application: The compounds were synthesized and characterized using 1H-NMR, 13C-NMR, and high-resolution mass spectra (HRMS) . They were then applied at concentrations ranging from 50 to 400 µg/mL .
- Results: Most of the target compounds exhibited moderate to good acaricidal activity against Tetranychus cinnabarinus at a concentration of 400 µg/mL . Some compounds showed potent anti-aphid activity against Aphis craccivora at a concentration of 200 µg/mL .
Fluorescence Studies
- Scientific Field: Organic Chemistry
- Application Summary: 1,3,5-trisubstituted-1H-pyrazoles, which can be synthesized from 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide, have excellent fluorescence and better hole transport characteristics . They can be used as photoluminescent materials, organic nonlinear optical materials, and photorefractive materials .
- Methods of Application: The synthesis of these compounds was achieved via cyclocondensation in 78–92% yields starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
- Results: The synthesized 1,3,5-trisubstituted-1H-pyrazole shows different colors from orange-red to cyan in different solvents when the electron withdrawing group is attached to acetophenone . One of the compounds was found to have excellent selectivity for Ag+ detection .
Synthesis of New Malonamide Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: New 1,3,5-trimethylpyrazole-containing malonamide derivatives based on pyflubumide have been designed, synthesized, and characterized . These compounds have shown good activities against Tetranychus cinnabarinus, Plutella xylostella, and Aphis craccivora .
- Methods of Application: The compounds were synthesized and characterized using 1H-NMR, 13C-NMR, and high-resolution mass spectra (HRMS) . They were then applied at concentrations ranging from 50 to 400 µg/mL .
- Results: Most of the target compounds exhibited moderate to good acaricidal activity against Tetranychus cinnabarinus at a concentration of 400 µg/mL . Some compounds showed potent anti-aphid activity against Aphis craccivora at a concentration of 200 µg/mL .
Fluorescent Probe for Metal Ion Detection
- Scientific Field: Analytical Chemistry
- Application Summary: 1,3,5-trisubstituted-1H-pyrazoles, which can be synthesized from 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide, have been used as a metal ion fluorescent probe . These compounds have excellent selectivity for Ag+ detection .
- Methods of Application: The synthesis of these compounds was achieved via cyclocondensation in 78–92% yields starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
- Results: The synthesized 1,3,5-trisubstituted-1H-pyrazole shows different colors from orange-red to cyan in different solvents when the electron withdrawing group is attached to acetophenone . One of the compounds was found to have excellent selectivity for Ag+ detection .
Organic Chemical Synthesis Intermediate
- Scientific Field: Organic Chemistry
- Application Summary: 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide is used as an organic chemical synthesis intermediate . This means it can be used in the production of a variety of other chemicals in the field of organic chemistry .
- Methods of Application: As an intermediate, it is used in various chemical reactions to produce other compounds . The specific methods of application would depend on the particular synthesis process being carried out .
- Results: The outcomes of using this compound as a synthesis intermediate would vary depending on the specific chemical reactions and the compounds being synthesized .
Synthesis of Pyrazoline Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: 1,3,5-trisubstituted-1H-pyrazoles, which can be synthesized from 1,3,5-Trimethyl-1H-pyrazole-4-carboxamide, have been used in certain antidepressants , antihypertensive drug molecules , and anti-arrhythmic . They also have good activities in antibacterial , anticancer , anticonvulsant , antidepressant and anti-inflammatory .
- Methods of Application: The synthesis of these compounds was achieved via cyclocondensation in 78–92% yields starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
- Results: The synthesized 1,3,5-trisubstituted-1H-pyrazole shows different colors from orange-red to cyan in different solvents when the electron withdrawing group is attached to acetophenone . One of the compounds was found to have excellent selectivity for Ag+ detection .
Future Directions
The future directions for “1,3,5-Trimethyl-1H-pyrazole-4-carboxamide” could involve further studies on its synthesis, properties, and potential applications. Given the biological activities observed in some pyrazole derivatives, it could be of interest to explore the potential biological activities of “1,3,5-Trimethyl-1H-pyrazole-4-carboxamide” and its derivatives .
properties
IUPAC Name |
1,3,5-trimethylpyrazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-4-6(7(8)11)5(2)10(3)9-4/h1-3H3,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLQXNNDLWBTGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Trimethyl-1H-pyrazole-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.